molecular formula C15H10O3 B2964969 3-Phenyl-1-benzofuran-2-carboxylic acid CAS No. 60312-24-5

3-Phenyl-1-benzofuran-2-carboxylic acid

Cat. No. B2964969
CAS RN: 60312-24-5
M. Wt: 238.242
InChI Key: CGVOSCKZFZRKIP-UHFFFAOYSA-N
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Description

3-Phenyl-1-benzofuran-2-carboxylic acid is a compound that is part of the benzofuran family . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound is the starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N- (substituted)phenylamide derivatives as anticancer agents .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Chemical Reactions Analysis

The addition reactions of phenols to bromoalkynes can generate 2-substituted benzo[b]furan . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .

Scientific Research Applications

Comprehensive Analysis of 3-Phenyl-1-benzofuran-2-carboxylic Acid Applications

3-Phenyl-1-benzofuran-2-carboxylic acid is a compound with a benzofuran backbone, which is a core structure in various biologically active molecules and synthetic materials. Below is a detailed analysis of its unique applications across different scientific fields.

Anticancer Research: Benzofuran derivatives have been identified to possess significant anticancer activities. Studies have shown that certain substituted benzofurans can inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, central nervous system cancer, melanoma, and ovarian cancer . The compound’s ability to interfere with cancer cell proliferation makes it a valuable agent in the development of new anticancer therapies.

Antibacterial and Antiviral Agents: The structural motif of benzofuran is known to exhibit strong antibacterial and antiviral properties. This makes 3-Phenyl-1-benzofuran-2-carboxylic acid a potential candidate for the synthesis of new drugs targeting infectious diseases. Its derivatives could be designed to combat pathogens resistant to current medications .

Anti-Oxidative Applications: Benzofuran compounds are also recognized for their anti-oxidative activities. They can be used in research focused on oxidative stress-related diseases, such as neurodegenerative disorders. By scavenging free radicals, these compounds may help in protecting cells from oxidative damage .

Hepatitis C Virus (HCV) Therapy: Recent discoveries have highlighted the efficacy of novel macrocyclic benzofuran compounds against the hepatitis C virus. As such, 3-Phenyl-1-benzofuran-2-carboxylic acid could serve as a lead compound for developing effective therapeutic drugs for HCV .

Drug Synthesis and Design: The benzofuran ring system is a fundamental unit in many biologically active natural medicines and synthetic chemical materials. Its versatility in drug design is due to the diverse pharmacological activities it imparts to the compounds. Researchers utilize this structure to create complex molecules with potential therapeutic effects .

Natural Product Synthesis: Benzofuran derivatives are widely distributed in higher plants and are the main source of some drugs and clinical drug candidates. The compound could be used to synthesize natural product analogs with enhanced biological activities or reduced side effects .

Prodrug Development: In pharmaceutical research, prodrugs are designed to improve the bioavailability of active drugs. Benzofuran-2-carboxylic acid derivatives have been used in the synthesis of prodrugs, such as the oxymethyl-modified coumarinic acid-based cyclic DADLE prodrug .

Chemical Synthesis Methodology: Innovative methods for constructing benzofuran rings, such as free radical cyclization cascades and proton quantum tunneling, have been developed. These methods are conducive to the synthesis of complex benzofuran systems, and 3-Phenyl-1-benzofuran-2-carboxylic acid can play a role in the development of these novel synthetic routes .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Novel methods for constructing benzofuran rings have been discovered in recent years .

properties

IUPAC Name

3-phenyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O3/c16-15(17)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18-14/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVOSCKZFZRKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-benzofuran-2-carboxylic acid

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